molecular formula C9H8F3N3 B11888580 2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile

2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B11888580
M. Wt: 215.17 g/mol
InChI Key: GVVVSFXIBCARIU-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C10H9F3N2 It is a derivative of nicotinonitrile, characterized by the presence of a dimethylamino group at the 2-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile typically involves the introduction of the dimethylamino and trifluoromethyl groups onto the nicotinonitrile core. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinonitrile with dimethylamine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 2-(Dimethylamino)-3-(trifluoromethyl)pyridine
  • 2-(Dimethylamino)-5-(trifluoromethyl)nicotinonitrile
  • 2-(Dimethylamino)-4-(trifluoromethyl)nicotinonitrile

Uniqueness: 2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile is unique due to the specific positioning of the dimethylamino and trifluoromethyl groups on the nicotinonitrile core. This positioning can influence its chemical reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

IUPAC Name

2-(dimethylamino)-6-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C9H8F3N3/c1-15(2)8-6(5-13)3-4-7(14-8)9(10,11)12/h3-4H,1-2H3

InChI Key

GVVVSFXIBCARIU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=N1)C(F)(F)F)C#N

Origin of Product

United States

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